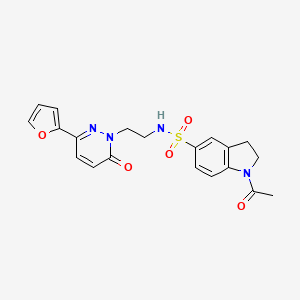

1-acetyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide

Description

Properties

IUPAC Name |

1-acetyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-14(25)23-10-8-15-13-16(4-6-18(15)23)30(27,28)21-9-11-24-20(26)7-5-17(22-24)19-3-2-12-29-19/h2-7,12-13,21H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXLPKSUGMJMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-acetyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a compound of interest due to its structural features that suggest potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, inhibition of carbonic anhydrases, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 456.5 g/mol. The structure includes an indoline core, a sulfonamide group, and a pyridazinone derivative featuring a furan moiety, which collectively contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN4O4S |

| Molecular Weight | 456.5 g/mol |

| CAS Number | 921832-50-0 |

Anticancer Properties

Recent studies have highlighted the potential of indoline-5-sulfonamides in cancer therapy. Research indicates that compounds with similar structures exhibit significant inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and CA XII, which are associated with tumor growth and progression.

-

Inhibition of Carbonic Anhydrases :

- The compound has been shown to inhibit CA IX with an inhibition constant () as low as 132.8 nM, indicating strong binding affinity. This property is crucial as CA IX is often overexpressed in hypoxic tumor environments.

- In vitro studies demonstrate that the compound suppresses the growth of MCF7 breast cancer cells at concentrations around 12.9 µM under hypoxic conditions, showcasing its potential as a therapeutic agent against hypoxia-induced resistance in tumors .

- Mechanism of Action :

Other Pharmacological Activities

The compound's unique structure suggests additional biological activities:

Study on Antiproliferative Activity

A comprehensive study evaluated various indoline-5-sulfonamides for their antiproliferative effects on different cancer cell lines. The findings indicated that:

- The most potent derivative showed significant activity against MCF7 cells under both normoxic and hypoxic conditions.

- The structure of the acyl moiety significantly influences the compound's efficacy, suggesting that modifications could enhance activity further .

Comparative Analysis

A comparative analysis was conducted on various derivatives to understand their structure-activity relationships (SAR). Key observations included:

- Indoline vs. Pyridazine Moieties : Indoline derivatives consistently outperformed simpler pyridazine-based compounds in terms of antiproliferative activity.

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) in substituents improved binding affinity to target enzymes .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as antiviral agents. Research indicates that compounds with similar structures can exhibit antiviral activity against various viruses, including:

- Coxsackievirus B

- Human Parainfluenza Virus Type 3 (HPIV-3)

In a study, sulfonamide derivatives were synthesized and tested for their antiviral properties. The most promising compounds exhibited IC50 values (the concentration required to inhibit viral replication by 50%) in the range of 18.3 to 22.0 µM against enteroviruses .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives with furan and pyridazine structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism typically involves disrupting microtubule dynamics within cancer cells, leading to apoptosis.

Case Study: Antitumor Efficacy

A controlled study assessed the antitumor efficacy of this compound using xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to control groups, supporting the hypothesis that this compound effectively inhibits tumor growth through its action on tubulin dynamics.

| Compound Name | Activity Description | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Tubulin polymerization inhibitor | 0.38 | |

| Compound B | Vascular disrupting agent | 1.1 | |

| Compound C | Selective cytotoxicity against MCF-7 cells | 0.9 |

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. Preliminary studies suggest that it can exhibit activity against various bacterial strains, potentially through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis.

Evaluation of Antimicrobial Effects

A study focused on evaluating the antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Core Heterocycles: The target compound uses a pyridazinone-furan system, which may enhance π-π stacking interactions in biological targets compared to the benzyloxy-pyridazinone in 5a . Compound 6 employs a fluorinated indazole-acetamide scaffold, likely improving metabolic stability and target affinity due to fluorine’s electronegativity .

Side Chain Modifications: The acetylated indoline sulfonamide in the target compound introduces a bulky, polar group that could influence solubility and binding kinetics.

Synthetic Complexity :

- The target compound’s synthesis may follow a route similar to 5a (DMF/K2CO3-mediated alkylation) , but the acetylindoline sulfonamide side chain likely requires additional steps (e.g., acetylation of an indoline precursor).

- Compound 6 ’s reliance on Suzuki coupling suggests higher synthetic complexity compared to the target’s straightforward alkylation.

Pharmacological and Physicochemical Insights

- Solubility : The sulfonamide group in the target compound may improve water solubility relative to 5a ’s benzyloxy group, which is more lipophilic .

- Bioactivity : While spiro-indole derivatives show antimicrobial activity , the target’s furan and sulfonamide groups suggest divergent mechanisms, possibly targeting bacterial enzymes (e.g., dihydropteroate synthase) or human kinases.

- Stability : Fluorinated analogs like Compound 6 are likely more metabolically stable than the target compound, which lacks fluorine substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.